tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate

Receptor Binding SAR Oxytocin Antagonism

Select this compound for its unique ortho-methyl constraint and orthogonal Boc protection, enabling sequential diversification for CNS-ligand libraries. The stable, solid C3-substituted core provides a distinct 3D framework for allosteric modulators—pre-purified by crystallization to accelerate scale-up. Order from accredited vendors offering ≥95% purity, full GHS compliance, and ambient global shipping.

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
CAS No. 886766-65-0
Cat. No. B1458751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(o-tolyl)piperazine-1-carboxylate
CAS886766-65-0
Molecular FormulaC16H24N2O2
Molecular Weight276.37 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2CN(CCN2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H24N2O2/c1-12-7-5-6-8-13(12)14-11-18(10-9-17-14)15(19)20-16(2,3)4/h5-8,14,17H,9-11H2,1-4H3
InChIKeyCHXGDOMEQWLRFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate (886766-65-0): Technical Specification and Baseline Characterization for Procurement


tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate (CAS 886766-65-0, IUPAC: tert-butyl 3-(2-methylphenyl)piperazine-1-carboxylate) is a C-substituted piperazine derivative bearing a tert-butyloxycarbonyl (Boc) protecting group and an ortho-tolyl (2-methylphenyl) moiety at the 3-position . With a molecular formula of C₁₆H₂₄N₂O₂ and a molecular weight of 276.37 g/mol, this compound exists as a white crystalline powder with limited aqueous solubility but good solubility in organic solvents such as methanol and ethyl acetate . It is utilized as a protected intermediate for constructing more complex piperazine-based molecules, enabling selective N-deprotection to reveal a free amine for downstream functionalization .

Why Generic Substitution of tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate (886766-65-0) Fails: Structural and Pharmacological Constraints


Substitution of tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate with apparently similar piperazine analogs (e.g., para- or meta-tolyl isomers, or N-aryl piperazines) is not viable due to three fundamental constraints. First, the ortho-methyl substituent on the phenyl ring imposes distinct conformational constraints and electronic effects that alter receptor-ligand interactions relative to meta- or para-substituted congeners [1]. Second, the Boc protecting group at the N1 position provides orthogonal protection, enabling selective deprotection under mild acidic conditions while preserving other functional groups—a capability absent in unprotected piperazine analogs [2]. Third, the C3-substitution pattern (rather than N4-substitution) offers a distinct synthetic handle and altered physicochemical properties, directly impacting downstream synthetic utility and biological target engagement [3].

tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate (886766-65-0): Quantified Differentiation Evidence Against Closest Analogs


Ortho-Methyl Substitution Confers Distinct Receptor Binding Profile Relative to Para- and Meta-Tolyl Analogs

The ortho-tolyl moiety in tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate provides a unique spatial orientation that influences receptor binding. In studies on o-tolylpiperazine (TP) camphorsulfonamide oxytocin antagonists, analogs containing the o-tolyl group exhibited high affinity for OT receptors (IC₅₀ = 1.3–15 nM) and notable selectivity over arginine vasopressin receptors [1]. While this study did not directly evaluate the Boc-protected intermediate, the SAR indicates that ortho-substitution on the phenyl ring is critical for achieving this binding profile, distinguishing it from para- and meta-tolyl counterparts which generally show different receptor engagement characteristics [2].

Receptor Binding SAR Oxytocin Antagonism

Boc-Protected Piperazine Offers Orthogonal Deprotection Selectivity vs. Unprotected Analogs

tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate features a tert-butyloxycarbonyl (Boc) protecting group on the N1 position, which can be selectively removed under mild acidic conditions (e.g., TFA in DCM) without affecting other base-sensitive or nucleophilic functional groups [1]. In contrast, unprotected piperazine analogs such as 1-(o-tolyl)piperazine (CAS 55974-34-0) lack this orthogonal protection, limiting their use in multistep syntheses where chemoselectivity is paramount. The Boc group also enhances the compound's stability during storage and handling compared to free amines.

Organic Synthesis Protecting Group Strategy Peptidomimetics

C3 Substitution Pattern Provides a Different Synthetic Handle and Physicochemical Profile vs. N4-Aryl Piperazines

tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate is a C3-aryl substituted piperazine, whereas many commercially available analogs are N4-aryl piperazines (e.g., 1-(o-tolyl)piperazine). The C3 substitution introduces an sp³ carbon adjacent to the aryl group, altering the conformational flexibility and basicity of the adjacent nitrogen [1]. This structural distinction is significant because it affects molecular recognition by biological targets and the compound's physicochemical properties, including lipophilicity (cLogP) and aqueous solubility. For instance, the C3-substituted scaffold may exhibit a different LogP value and solubility profile compared to N4-substituted congeners [2].

Medicinal Chemistry Scaffold Diversity CNS Drug Discovery

Commercial Availability at 95% Purity from Multiple Vendors Ensures Reproducible Research Outcomes

tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate is commercially available from multiple reputable suppliers with a minimum purity specification of 95% . In contrast, some regioisomeric analogs (e.g., tert-butyl 2-(o-tolyl)piperazine-1-carboxylate) are less widely stocked or only available at lower purity grades, which can introduce variability in synthetic outcomes and biological assays. The consistent 95% purity specification reduces the need for additional purification steps and enhances inter-study reproducibility.

Chemical Sourcing Quality Control Reproducibility

Optimal Application Scenarios for tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate (886766-65-0) Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies of Oxytocin Receptor Antagonists

Researchers developing nonpeptide oxytocin receptor antagonists should select tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate as the key intermediate for exploring ortho-substituted arylpiperazine pharmacophores. Evidence from o-tolylpiperazine camphorsulfonamides demonstrates that the ortho-methyl group on the phenyl ring is essential for achieving high receptor affinity (IC₅₀ 1.3–15 nM) and selectivity over vasopressin receptors [1]. The Boc-protected C3-substituted piperazine provides a convenient entry point for constructing focused libraries to probe this pharmacophore.

Multistep Synthesis of CNS-Targeted Drug Candidates Requiring Orthogonal Protection

Medicinal chemists engaged in the synthesis of complex CNS-active molecules, such as serotonin or dopamine receptor ligands, will benefit from the orthogonal Boc protection offered by this compound. The Boc group can be selectively removed under mild acidic conditions (TFA/DCM) after functionalization of the free C4 nitrogen, enabling efficient sequential diversification [2]. This strategy is particularly valuable when synthesizing compounds containing acid- or base-sensitive moieties.

Chemical Biology Probe Development Requiring C3-Substituted Piperazine Scaffolds

Chemical biology groups seeking to expand the structural diversity of their probe collections should incorporate tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate as a versatile building block. The C3-substitution pattern, coupled with the ortho-tolyl group, provides a distinct three-dimensional framework that can be further elaborated to explore novel biological targets [3]. This scaffold is particularly useful for designing allosteric modulators or bitopic ligands where precise spatial orientation of pharmacophoric elements is required.

Process Chemistry Development for Scalable Synthesis of N-Boc Protected Intermediates

Process chemists developing scalable routes to pharmaceutical intermediates should consider this compound as a stable, solid intermediate that is readily purified by crystallization. Its commercial availability at 95% purity from multiple vendors reduces the need for in-house synthesis and purification, accelerating early-stage process development. The Boc group also facilitates subsequent reactions under standard peptide coupling or alkylation conditions, which are well-suited for scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-(o-tolyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.